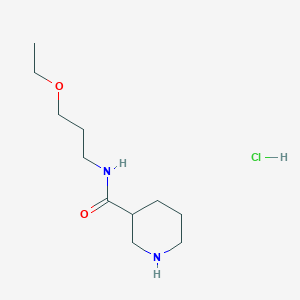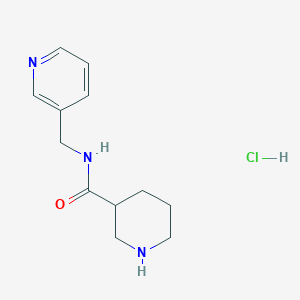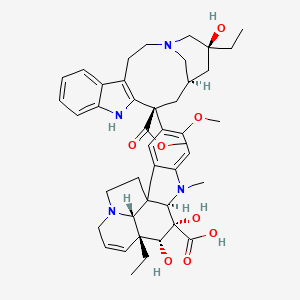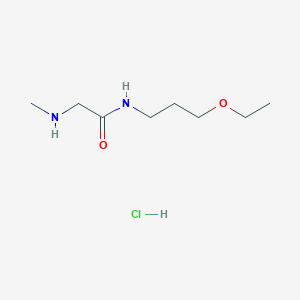![molecular formula C15H19NO3 B1424915 ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate CAS No. 76344-77-9](/img/structure/B1424915.png)
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate
Vue d'ensemble
Description
Ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate, also known as ethyl dimethylacetal, is an organic compound with a molecular formula of C11H17NO2. It is a colorless liquid with a boiling point of 134 °C and a melting point of -35 °C. Ethyl dimethylacetal is used in the synthesis of various organic compounds, such as esters, amides, and aldehydes, and has a wide range of applications in the pharmaceutical industry.
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits a rare N⋯π interaction, forming a zigzag double-ribbon through hydrogen bonds, which is significant in understanding molecular interactions and crystal packing (Zhang, Wu, & Zhang, 2011). Similarly, an unusual C⋯π interaction of non-hydrogen bond type was found in a related compound, contributing to the understanding of electrostatic interactions in crystal structures (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis of Heterocyclic Systems
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives were used in the synthesis of various heterocyclic systems like pyridopyrimidinones, which have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Inhibitor for c-Jun N-terminal Kinases
Compounds related to ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate have been synthesized and characterized as potent inhibitors for c-Jun N-terminal kinases, a target in cancer therapy (Abad et al., 2020).
Antimicrobial Activity
Novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives, synthesized from ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, have shown excellent antibacterial activity against various bacterial strains, indicating potential for developing new antimicrobial agents (Chandrakantha et al., 2011).
Electrophilic Additions
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrates potential in electrophilic additions, offering insights into organic synthesis and chemical reactions (Johnson et al., 2006).
Propriétés
IUPAC Name |
ethyl (Z)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-19-15(18)13(10-16(3)4)14(17)12-8-6-11(2)7-9-12/h6-10H,5H2,1-4H3/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCBCGPTBNSMKE-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide](/img/structure/B1424832.png)
![N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxam](/img/structure/B1424833.png)



![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)
![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)

